molecular formula C20H22N6O5S3 B1254512 tenuecyclamide D

tenuecyclamide D

Cat. No.: B1254512
M. Wt: 522.6 g/mol
InChI Key: ILKYNUWKOMIMLZ-KMLOPCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenuecyclamide D is a modified cyclic hexapeptide that was isolated, along with other tenuecyclamides (A-C), from the cyanobacterium Nostoc spongiaeforme var. tenue . It belongs to the larger class of cyanobactins, which are ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria . The planar structure of this compound was determined using advanced techniques including 2D-NMR spectroscopy and high-resolution mass spectrometry . Unlike tenuecyclamides A and B, the absolute configuration of its asymmetric centers was unambiguously determined . Cyanobactins, as a chemical family, are of significant interest in scientific research due to their diverse bioactivities, which can include cytotoxicity, antiviral effects, and multi-drug reversing activity, making them prospective candidates in drug discovery pipelines . Researchers utilize compounds like this compound for fundamental biochemical research, exploration of biosynthetic pathways, and in the discovery of new therapeutic leads . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in diagnostic procedures, clinical use, or for any form of human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N6O5S3

Molecular Weight

522.6 g/mol

IUPAC Name

(4S,18S)-4,7-dimethyl-18-(2-methylsulfinylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C20H22N6O5S3/c1-9-19-26-15(10(2)31-19)18(29)21-6-14-23-12(7-32-14)17(28)24-11(4-5-34(3)30)20-25-13(8-33-20)16(27)22-9/h7-9,11H,4-6H2,1-3H3,(H,21,29)(H,22,27)(H,24,28)/t9-,11-,34?/m0/s1

InChI Key

ILKYNUWKOMIMLZ-KMLOPCPQSA-N

Isomeric SMILES

C[C@H]1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N1)CCS(=O)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)CCS(=O)C

Synonyms

tenuecyclamide D

Origin of Product

United States

Natural Occurrence and Isolation of Tenuecyclamide D

Identification of Producing Organisms

Cyanobacteria are recognized as a prolific source of natural products, including various peptides with biological activities. crpsonline.comasm.org Tenuecyclamide D is synthesized through a ribosomal pathway, similar to other cyanobactins. mdpi.comnih.gov

Nostoc spongiaeforme var. tenue as the Primary Source

The primary biological source identified for the isolation of this compound is the cyanobacterium Nostoc spongiaeforme var. tenue. mdpi.comnih.govacs.org Specifically, the TAU strain IL-184-6 of this cyanobacterium has been used for the isolation of tenuecyclamides A-D. nih.govacs.org This strain was isolated from a litophytic sample collected in Bet Dagan, Israel. acs.orgmdpi.com

Ecological Niche and Environmental Factors Influencing Production

Nostoc spongiaeforme is a species of cyanobacteria commonly found in aquatic environments, including freshwater lakes, rivers, and wetlands. ontosight.ai It is also known to occur in moist substrate environments such as on gravel, ground cloths, and aisles in nurseries and greenhouses, where it can form macroscopic mats. ufl.edu The TAU strain IL-184-6, the source of tenuecyclamides, was isolated from a litophytic (growing on rocks) sample. acs.orgmdpi.com

Cyanobacteria, including Nostoc species, produce a wide range of bioactive compounds that are believed to play a role in their survival within their ecological niche. updatepublishing.comijcmas.com These metabolites can function as toxins or allelochemicals, providing a selective advantage in competitive microbial communities. crpsonline.comijcmas.com While specific environmental factors directly influencing this compound production in Nostoc spongiaeforme var. tenue are not extensively detailed in the provided information, cyanobacterial secondary metabolite production can be influenced by factors such as light intensity, temperature, nutrient availability, and the presence of other microorganisms.

Methodologies for Isolation from Cyanobacterial Biomass

The isolation of this compound from cyanobacterial biomass involves a series of extraction and purification steps aimed at separating the target compound from the complex mixture of cellular components.

Extraction Protocols (e.g., Methanol (B129727) Extracts)

A common initial step in the isolation of tenuecyclamides, including this compound, from Nostoc spongiaeforme var. tenue biomass is extraction using methanol. nih.govacs.org In one reported method, freeze-dried cyanobacterial cells were extracted with methanol. nih.govacs.org This process helps to solubilize intracellular and extracellular metabolites produced by the cyanobacteria. crpsonline.com Crude methanol extracts of cyanobacteria are frequently used for evaluating the biological activity of their compounds. updatepublishing.com

Chromatographic Purification Techniques

Following the initial extraction, chromatographic techniques are employed to purify this compound from the crude extract. The isolation of tenuecyclamides A-D from the methanol extract of Nostoc spongiaeforme var. tenue involved partitioning the crude extract between dichloromethane (B109758) (CH2Cl2) and water. acs.org The active dichloromethane layer was then subjected to fractionation using various chromatographic methods. acs.org These techniques included Sephadex LH-20, silica, and C18-HPLC columns. acs.org The application of these different stationary phases and elution conditions allows for the separation of compounds based on their polarity and other chemical properties, ultimately yielding purified this compound. acs.org

Yields of tenuecyclamides from the dry weight of bacteria have been reported, indicating the efficiency of the isolation process. For instance, in one study, this compound was isolated with a yield of 0.06% based on the dry weight of the bacteria. acs.org

Here is a summary of the yields of tenuecyclamides A-D from Nostoc spongiaeforme var. tenue:

CompoundYield (% dry weight)
Tenuecyclamide A0.05
Tenuecyclamide B0.01
Tenuecyclamide C0.02
This compound0.06

Detailed research findings regarding the structural elucidation of this compound involved techniques such as homonuclear and inverse-heteronuclear 2D-NMR spectroscopy and high-resolution mass spectrometry. nih.govacs.org The absolute configuration of asymmetric centers was studied using methods like Marfey's method for HPLC. nih.govacs.org this compound has a molecular formula of C20H22N6O5S3. acs.orguni.lu The presence of a sulfoxide (B87167) group in this compound was supported by IR spectroscopy and electron-impact mass spectrometry data. acs.org

Structural Elucidation and Stereochemical Assignment of Tenuecyclamide D

Planar Structure Determination

The planar structure, which describes the connectivity of atoms in the molecule, was primarily determined using a combination of 2D-NMR spectroscopy and High-Resolution Mass Spectrometry. nih.govacs.org

Application of Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy

Two-dimensional NMR techniques were crucial in piecing together the structure of tenuecyclamide D. Homonuclear and inverse-heteronuclear 2D-NMR experiments were employed to establish correlations between different atoms and deduce the sequence of amino acid residues and the positions of heterocyclic rings within the cyclic peptide structure. nih.govacs.org 2D NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a molecule, which is essential for complex structures like cyclic peptides with modifications. mdpi.comchemrxiv.orgresearchgate.netcsic.es

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electron Ionization Mass Spectrometry (HREIMS), was used to determine the precise molecular formula of this compound. acs.org This technique provides accurate mass measurements that allow for the calculation of the elemental composition of the compound, confirming the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms present. acs.org The HREIMS data for this compound established its molecular formula as C₂₀H₂₂N₆O₅S₃. acs.orguni.lu The electron-impact mass spectrum also provided important fragment ions consistent with the presence of thiazole (B1198619) and methyloxazole-containing residues, aiding in the identification of these moieties within the structure. acs.org

Absolute Stereochemistry Determination

Determining the absolute stereochemistry involves assigning the spatial arrangement of atoms around chiral centers (stereocenters). For this compound, this was primarily accomplished using Marfey's method. nih.govacs.org

Marfey's Method for Chiral Amino Acid Configuration

Marfey's method is a widely used technique for determining the absolute configuration of amino acids within a peptide. nih.govacs.orgnih.govresearchgate.net This method involves hydrolyzing the peptide into its constituent amino acids, derivatizing them with a chiral labeling reagent (such as FDAA, also known as Marfey's reagent), and then analyzing the resulting diastereomers using HPLC (High-Performance Liquid Chromatography). nih.govacs.orgnih.gov By comparing the retention times of the derivatized amino acids from the sample to those of derivatized standards of known L- and D-configurations, the absolute stereochemistry of the amino acids in the original peptide can be determined. nih.gov

Confirmation of Stereochemistry for this compound and Related Analogues

While Marfey's method was applied to tenuecyclamides A-D, the stereochemistry of the asymmetric centers in tenuecyclamides A and B could not be fully determined. nih.govacs.org However, the stereochemistry of tenuecyclamides C and D was unambiguously determined using this method. nih.govacs.org This indicates that the application of Marfey's method successfully provided clear stereochemical assignments for the chiral amino acid residues present in this compound.

Biosynthesis of Tenuecyclamide D

Ribosomal Nature of Tenuecyclamide Biosynthesis (RiPPs)

Tenuecyclamide D belongs to the cyanobactin family of natural products, which are classified as Ribosomally synthesized and Post-translationally modified Peptides (RiPPs). Unlike non-ribosomal peptides (NRPs) that are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases, the core structure of RiPPs is synthesized by the ribosome in the form of a precursor peptide. This precursor peptide then serves as the substrate for a suite of modifying enzymes that install features like heterocycles and macrocyclization, ultimately leading to the mature cyclic peptide.

The general biosynthetic logic for RiPPs involves the expression of a structural gene encoding the precursor peptide, which typically consists of a leader peptide region and a core peptide region. The leader peptide acts as a recognition sequence, guiding the modifying enzymes to the core peptide, which is the ultimate structural basis of the final natural product. After modifications, the leader peptide is proteolytically cleaved to release the mature, bioactive compound.

Identification and Characterization of the Tenuecyclamide Biosynthetic Gene Cluster (ten cluster)

The genetic blueprint for tenuecyclamide biosynthesis is located in a dedicated biosynthetic gene cluster (BGC), designated as the ten cluster. This cluster was identified from the producing organism, the cyanobacterium Nostoc spongiaeforme var. tenue. nih.govresearchgate.netnih.gov The ten BGC is approximately 11.8 kb in size and contains all the necessary genetic information for the production of tenuecyclamides. mdpi.com

Genomic analysis of the ten cluster reveals a high degree of similarity in gene organization and sequence to other well-characterized cyanobactin BGCs, such as the patellamide (pat) and trunkamide (B1244394) (tru) clusters. nih.govmdpi.com The gene order, or synteny, within the ten cluster is largely identical to that of the pat cluster. nih.gov

Most of the genes within the ten cluster share a high sequence identity (70-80%) at both the DNA and protein levels with their homologs in the pat cluster. nih.gov This suggests a conserved biosynthetic mechanism for the production of these related cyclic peptides. Key differences between cyanobactin clusters often lie in the tailoring enzymes, which contribute to the structural diversity of the final products. For instance, a major difference between the pat and tru clusters is that TruG, the C-terminal protease in the trunkamide pathway, lacks the oxidase domain found in PatG, which is consistent with the absence of oxidized thiazole (B1198619) rings in the resulting patellin compounds. mdpi.com

Table 1: Comparison of Cyanobactin Gene Clusters
Featureten cluster (Tenuecyclamide)pat cluster (Patellamide)tru cluster (Trunkamide/Patellin)
Size~11.8 kb mdpi.com~10.5 kb mdpi.comNot specified
Gene OrganizationSyntenic with pat nih.govCanonical cyanobactin cluster mdpi.comSyntenic with pat nih.govmdpi.com
Precursor Peptide (E gene)Encodes 4 core peptides (2x Tenuecyclamide A, 2x Tenuecyclamide C) nih.govmdpi.comEncodes 2 core peptides (Patellamide A, Patellamide C) mdpi.comEncodes multiple, different-sized peptides (e.g., octamer and hexamer) nih.gov
G-protease FeaturePresumed oxidase domain (similar to PatG)Contains oxidase domain mdpi.comLacks oxidase domain mdpi.com

The ten cluster is composed of seven genes, designated tenA through tenG, which are encoded on the same strand. nih.gov Based on homology to the well-studied pat cluster, the putative functions of the proteins encoded by these genes can be assigned.

Table 2: Genes of the ten Biosynthetic Cluster and Their Putative Functions
GeneHomologPutative Function
tenApatAN-terminal protease (subtilisin-like) nih.govmdpi.com
tenBpatBUnknown function; conserved short protein mdpi.com
tenCpatCUnknown function; conserved short protein mdpi.com
tenDpatDHeterocyclase, involved in forming thiazoline (B8809763)/oxazoline (B21484) rings nih.gov
tenEpatEPrecursor peptide nih.govmdpi.com
tenFpatFUnknown function, possibly involved in heterocyclization or prenylation in other systems nih.govmdpi.com
tenGpatGC-terminal protease (subtilisin-like) with macrocyclase and likely oxidase domains nih.govmdpi.com

Precursor Peptide Processing

The transformation of the ribosomally synthesized precursor peptide into the final cyclic product involves a series of precise enzymatic modifications and proteolytic cleavage events.

The precursor peptide, encoded by the tenE gene, is the substrate for all subsequent post-translational modifications. A unique characteristic of TenE is that it encodes four separate core peptide sequences within a single polypeptide chain. mdpi.com Specifically, it contains two tandem copies of the sequence for tenuecyclamide C and two tandem copies of the sequence for tenuecyclamide A. researchgate.net This multicopy arrangement is a distinguishing feature of the tenuecyclamide pathway. nih.govmdpi.com Each core peptide is flanked by recognition sequences that are presumed to direct the activity of the modifying enzymes.

Following modifications such as heterocyclization by the TenD enzyme, the precursor peptide undergoes proteolytic processing to release and cyclize the core peptides. This is accomplished by two dedicated subtilisin-like proteases.

N-terminal Cleavage : The TenA protein, a homolog of PatA, is responsible for cleaving the N-terminal leader sequence from each core peptide unit within the modified TenE precursor. This cleavage exposes a free N-terminus, which is essential for the subsequent cyclization step. nih.gov

C-terminal Cleavage and Macrocyclization : The TenG protein, a homolog of PatG, performs the final and most critical step. It recognizes and cleaves the C-terminal follower sequence of the core peptide. Concurrently with this cleavage, TenG catalyzes a macrocyclization reaction, forming a peptide bond between the newly freed N-terminus (from TenA's action) and the C-terminus of the core peptide. nih.gov This results in the characteristic cyclic structure of tenuecyclamides. For this compound, an additional oxidation step of a methionine residue to methionine sulfoxide (B87167) occurs, which is likely catalyzed by the oxidase domain of TenG or another tailoring enzyme. researchgate.net

Post-Translational Modifications (PTMs)

The transformation of the linear precursor peptide into this compound involves several key post-translational modifications (PTMs). These modifications are crucial for the formation of the characteristic heterocyclic rings and the macrocyclic structure of the final molecule.

The initial PTM in the biosynthesis of many cyanobactins involves the heterocyclization of cysteine, serine, and threonine residues within the core peptide sequence. acs.orgnih.gov This reaction is catalyzed by a heterocyclase enzyme, a homolog of PatD. nih.govacs.orgnih.gov The heterocyclase acts on the precursor peptide to convert cysteine residues into thiazoline rings and serine or threonine residues into oxazoline rings. acs.orgnih.gov This process is ATP-dependent and results in the formation of a linear peptide containing azoline heterocycles. nih.govnih.gov The PatD-like heterocyclases recognize a sequence in the N-terminal leader of the precursor peptide, which positions the core peptide within the enzyme's active site for modification. nih.gov

Following heterocyclization, the thiazoline and oxazoline rings are often oxidized to their aromatic counterparts, thiazoles and oxazoles. mdpi.com This oxidation step is typically catalyzed by an FMN-dependent dehydrogenase, which may be a standalone enzyme or a domain of a larger protein, such as the oxidase domain of PatG. nih.govmdpi.com In some cyanobactin pathways, it has been shown that the oxidase can act on both linear and macrocyclic substrates containing thiazoline rings. mdpi.com The conversion of the azolines to azoles is a key step in the maturation of the final bioactive compound.

The final steps in the biosynthesis of cyclic cyanobactins like this compound involve proteolytic cleavage and macrocyclization. nih.gov This process is mediated by two subtilisin-like serine proteases, homologs of PatA and PatG. nih.gov First, the PatA-like protease cleaves the N-terminal leader sequence from the modified precursor peptide. nih.govacs.org Subsequently, the PatG-like protease performs two functions: it cleaves the C-terminus of the core peptide and concurrently catalyzes an N-C macrocyclization reaction to form the final cyclic peptide. nih.govacs.org The ability of the linear precursor to adopt a conformation that brings its reactive ends into close proximity is crucial for successful macrocyclization. uni-kiel.de

While the core structure of this compound is defined by heterocyclization, oxidation, and macrocyclization, other PTMs are observed in the broader cyanobactin family. mdpi.com Some cyanobactin gene clusters encode for enzymes such as prenyltransferases (F-proteins) and methyltransferases. mdpi.com Prenylation involves the addition of a prenyl group to the peptide, while N-methylation involves the methylation of amide nitrogens. Although not explicitly reported for this compound, the presence of these enzymes in related pathways suggests a potential for further structural diversification within this class of natural products.

Biosynthetic Enzyme Functions and Mechanistic Insights

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that carry out the necessary post-translational modifications. Understanding the function and mechanisms of these enzymes provides insight into the assembly of this complex natural product.

The key enzyme responsible for the formation of the initial heterocyclic rings is the cyclodehydratase, also known as the D-protein or a PatD homolog. nih.govmdpi.com These enzymes belong to the YcaO superfamily and their activity is dependent on ATP and magnesium. nih.gov PatD and its homologs catalyze the heterocyclization of cysteine, serine, and threonine residues. nih.govnih.gov Substrate recognition is primarily mediated through the interaction of the enzyme with the leader peptide sequence of the precursor peptide, rather than the specific amino acid residues flanking the modification site in the core region. nih.gov This allows for significant variability in the core peptide sequence that can be processed by these enzymes. nih.gov The promiscuity of PatD-like heterocyclases makes them valuable tools for the biocatalytic synthesis of novel heterocyclic compounds. nih.gov

Oxidase (FMN-dependent dehydrogenase) Activity

Following the initial formation of heterocyclic rings (thiazolines and oxazolines) from cysteine, serine, and threonine residues by a heterocyclase enzyme, a subsequent oxidation step often occurs to introduce further chemical diversity. This dehydrogenation is catalyzed by an oxidase, which in cyanobactin pathways is typically a flavin mononucleotide (FMN)-dependent dehydrogenase.

Mechanism and Function: The oxidase enzyme is responsible for the conversion of thiazoline and oxazoline moieties within the peptide into the corresponding aromatic thiazole and oxazole (B20620) rings. This transformation is a key step in the maturation of many cyanobactins. The reaction proceeds via a dehydrogenation mechanism where the FMN cofactor acts as an electron acceptor. The oxidized FMN is reduced during the reaction, and it is subsequently regenerated by molecular oxygen, which produces hydrogen peroxide as a byproduct.

In many cyanobactin BGCs, the oxidase is found as the N-terminal domain of the large, multifunctional "G" protein (e.g., PatG in the patellamide pathway), which also houses the C-terminal macrocyclase domain. Sequence analyses confirm that this domain is highly conserved across various patellamide-like pathways.

Substrate Specificity: Research on homologous oxidase domains has revealed variability in substrate recognition. Some oxidases can act on both the linear, modified precursor peptide and the final macrocyclic product. In contrast, other homologs exhibit stricter substrate specificity and will only catalyze the oxidation of the thiazoline or oxazoline rings after the peptide has been macrocyclized. The precise timing of this oxidation step in the biosynthesis of this compound would depend on the specific properties of its cognate oxidase enzyme.

Enzyme/Domain Function Cofactor Reaction Catalyzed
Oxidase (N-terminal domain of PatG homolog)DehydrogenationFMNThiazoline/Oxazoline → Thiazole/Oxazole

Protease/Macrocyclase Activity (PatG homologs)

The final steps of precursor peptide processing, involving C-terminal cleavage and macrocyclization, are catalyzed by the C-terminal domain of the PatG-like protein. This domain functions as a specialized subtilisin-like serine protease that has been adapted to perform macrocyclation rather than simple hydrolysis.

Mechanism of Macrocyclization: The macrocyclase domain recognizes a specific amino acid sequence at the C-terminus of the core peptide, often an "AYDG" motif in patellamides, which serves as a recognition and cleavage site. The catalytic mechanism involves a conserved Asp-His-Ser triad, which is characteristic of serine proteases.

The process is initiated by the active site serine (Ser783 in PatG) attacking the carbonyl group of the peptide backbone just before the recognition sequence. This attack forms a covalent acyl-enzyme intermediate, releasing the C-terminal follower sequence. A critical structural feature, termed the "macrocyclization insertion" or "capping domain," then shields this reactive intermediate from surrounding water molecules. This protective environment prevents hydrolysis and instead promotes the nucleophilic attack by the free N-terminus of the core peptide on the ester bond of the acyl-enzyme intermediate. This final step ligates the peptide's N- and C-termini, releasing the cyclic peptide from the enzyme.

Key Feature Description Function in Macrocyclization
Catalytic Triad Conserved Asp-His-Ser residues in the active site.Facilitates nucleophilic attack and formation of the acyl-enzyme intermediate.
Recognition Motif Specific amino acid sequence (e.g., AYDG) at the C-terminus of the core peptide.Ensures precise binding and cleavage.
Acyl-Enzyme Intermediate Covalent bond between the peptide and the active site serine.Holds the activated peptide in place for cyclization.
Macrocyclization Insertion A unique structural motif that caps (B75204) the active site.Shields the acyl-enzyme intermediate from water, preventing hydrolysis and favoring macrocycle formation.

Heterologous Expression for Biosynthetic Pathway Elucidation

Understanding the intricate enzymatic steps in the biosynthesis of natural products like this compound is often challenging due to difficulties in cultivating the native producing organisms (e.g., Nostoc spongiaeforme) or the lack of genetic tools for their manipulation. Heterologous expression provides a powerful solution to these challenges. springernature.comnih.govrsc.org

This strategy involves cloning the entire biosynthetic gene cluster (BGC) responsible for producing a specific natural product from the native organism and introducing it into a more genetically tractable and faster-growing host, such as Escherichia coli. springernature.comnih.gov The successful production of the target compound in the heterologous host confirms the identity and boundaries of the BGC.

Applications in Pathway Elucidation:

BGC Identification: Heterologous expression is the definitive method to link a specific BGC, often identified through genome mining, to its corresponding natural product. ucsd.edu

Functional Genomics: By systematically inactivating or "knocking out" individual genes within the cluster and analyzing the resulting changes in metabolite production, the specific function of each enzyme in the pathway can be determined. nih.gov For instance, deleting the oxidase gene would be expected to result in the accumulation of a tenuecyclamide analog containing thiazoline rings instead of thiazoles.

Enzyme Characterization: Individual enzymes from the pathway can be overexpressed and purified from the heterologous host. This allows for detailed in vitro biochemical assays to study their mechanisms, substrate specificity, and kinetics. f1000research.com

Production and Engineering: Once a BGC is functionally expressed in a robust host, genetic engineering techniques can be applied to increase product yield or to create novel analogs of the natural product through combinatorial biosynthesis. f1000research.com

Chemical Synthesis Approaches to Tenuecyclamide D and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a widely used methodology for the construction of peptides, including complex cyclic peptides like tenuecyclamide D. This approach involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support. SPPS offers advantages such as ease of handling, automation potential, and the use of excess reagents to drive reactions to completion, simplifying purification of intermediates. rsc.orgresearchgate.net

Assembly of Heterocyclic Amino Acid Building Blocks

A key aspect of this compound synthesis via SPPS involves the incorporation of heterocyclic amino acid building blocks. This compound contains thiazole (B1198619) and oxazole (B20620) rings, which are often derived from cysteine and threonine or serine residues, respectively, through post-translational modification in biosynthesis. researchgate.netacs.orgnih.gov In chemical synthesis, these heterocyclic units are typically prepared as pre-formed building blocks before their incorporation into the peptide chain on the solid support. For instance, thiazole amino acids can be synthesized from cysteine derivatives. researchgate.net The solid-phase assembly of these heterocyclic amino acids has been demonstrated to enable the total synthesis of tenuecyclamides A-D and their diastereoisomers. researchgate.netacs.orgnih.gov

Use of Fmoc-α-Amino Acids

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group strategy is commonly employed in the SPPS of this compound and similar peptides. researchgate.netacs.orgnih.govrsc.org The Fmoc group is base-labile, allowing for its removal under mild conditions (typically using piperidine) without cleaving the peptide from the resin or affecting other acid-labile protecting groups on amino acid side chains. rsc.org Commercially available Fmoc-α-amino acids, including protected forms of standard and modified amino acids, serve as the fundamental building blocks for assembling the linear peptide precursor on the solid support. researchgate.netacs.orgnih.gov This strategy facilitates the controlled and sequential addition of each amino acid residue in the desired sequence of this compound.

Macrocyclization Methodologies

Macrocyclization is a critical step in the synthesis of cyclic peptides, involving the formation of a peptide bond between the N- and C-termini of the linear peptide precursor. Various methodologies have been developed for macrocyclization in cyclic peptide synthesis. rsc.orgnih.gov For this compound, which is a macrolactam (a cyclic peptide with an amide bond closing the ring), the cyclization typically involves forming an amide bond between the terminal amino and carboxyl groups of the resin-bound or cleaved linear peptide. researchgate.netacs.org The choice of coupling reagents and reaction conditions is crucial to promote efficient cyclization while minimizing undesirable side reactions, such as dimerization or intramolecular rearrangements. While specific details for this compound macrocyclization are often found within detailed synthetic procedures, general methods for cyclic peptide synthesis include using coupling reagents like HBTU, HOBt, and DIEA in appropriate solvents. rsc.org

Diastereoisomer Synthesis for Stereochemical Confirmation

The synthesis of diastereoisomers is a powerful tool for confirming the stereochemistry of natural products, particularly those with multiple chiral centers like this compound. By synthesizing all possible or relevant diastereoisomers and comparing their spectroscopic data (e.g., NMR, LC-MS) and chromatographic behavior with the natural product, the correct stereochemistry can be unequivocally assigned or confirmed. researchgate.netacs.orgnih.gov In the case of tenuecyclamides A-D, the solid-phase assembly strategy employing heterocyclic amino acids enabled the total synthesis of numerous diastereoisomers, which was instrumental in establishing or correcting the stereochemistry of each natural product. researchgate.netacs.orgnih.gov

Synthetic Routes to Structural Analogues and Derivatives

Chemical synthesis provides a versatile platform for generating structural analogues and derivatives of this compound. uni.lufishersci.cauni.lucycpeptmpdb.com By modifying the amino acid sequence, incorporating non-proteinogenic amino acids, altering the heterocyclic units, or introducing other chemical modifications, researchers can explore the structure-activity relationships and potentially develop compounds with improved properties. Synthetic routes to analogues often leverage the established SPPS protocols for the core peptide structure, with modifications introduced at the building block level or through post-cyclization reactions. This allows for the creation of libraries of related compounds for screening against various biological targets.

Comparison of Chemical Synthesis with Natural Biosynthesis

The chemical synthesis of this compound offers a stark contrast to its natural biosynthesis in cyanobacteria. Natural biosynthesis is a complex enzymatic process guided by non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which assemble the building blocks and introduce modifications like heterocyclization and N-methylation. Biosynthesis is typically highly stereoselective and efficient under physiological conditions. Chemical synthesis, while controllable and adaptable, requires the use of protecting groups, coupling reagents, and controlled reaction environments to achieve the desired product. researchgate.net Unlike biosynthesis, chemical synthesis allows for the deliberate incorporation of unnatural amino acids and the creation of structural variations not accessible through the natural enzymatic machinery. nih.gov However, chemical synthesis can face challenges in terms of scalability, cost, and the generation of unwanted byproducts, aspects where optimized natural biosynthetic pathways often hold an advantage.

Data Table: Key Amino Acid Building Blocks in this compound Synthesis (Illustrative)

Amino Acid ComponentTypeRole in Synthesis (Illustrative)
N-methyl-L-alanineN-methylated Amino AcidIncorporated using protected building block. eragene.comthegoodscentscompany.comnih.govfishersci.ca
L-phenylalanineStandard Amino AcidIncorporated using Fmoc-protected form. guidetopharmacology.orgfishersci.co.ukflybase.orgepa.govfishersci.cafoodunfolded.com
L-prolineImino AcidIncorporated using Fmoc-protected form. dsmz.defishersci.cafishersci.cawikipedia.orgnih.govuni.lu
L-isoleucineBranched-chain Amino AcidIncorporated using Fmoc-protected form. uni.lufishersci.cauni.lufoodunfolded.comnih.gov
N-methyl-L-phenylalanineN-methylated Amino AcidIncorporated using protected building block. cycpeptmpdb.comsigmaaldrich.comnih.govuni.lu
(4R)-4-methyl-L-prolineModified Imino AcidIncorporated using protected building block. nih.gov
Heterocyclic Amino Acids (e.g., Thiazole, Oxazole)Modified Amino AcidsPrepared as pre-formed building blocks. researchgate.netacs.orgnih.gov

Biological Activities and Mechanisms of Action Pre Clinical/in Vitro/non Human in Vivo

Activity in Model Organisms

Inhibition of Sea Urchin Embryo Division: Concentration-Dependent Effects (e.g., ED100 values)

Tenuecyclamide D has been shown to inhibit the division of sea urchin embryos (Paracentrotus lividus) in a concentration-dependent manner. mdpi.comnih.govmdpi.com Studies have reported an effective dose for 100% inhibition (ED100) of sea urchin embryo division by this compound at a concentration of 19.1 µM. mdpi.comnih.govmdpi.com This activity is also observed with other tenuecyclamides, although with varying potency; tenuecyclamide A has an ED100 of 108 µM, while tenuecyclamide C shows an ED100 of 9.0 µM. mdpi.comnih.govmdpi.com Tenuecyclamide B was not tested in these specific sea urchin embryo division assays. mdpi.comnih.gov The sea urchin egg bioassay is utilized as a model for evaluating developmental toxicology and identifying potential bio-ovicide compounds. mdpi.com

Table 1: Inhibition of Sea Urchin Embryo Division by Tenuecyclamides

CompoundED100 (µM)
Tenuecyclamide A108.0
Tenuecyclamide C9.0
This compound19.1
Tenuecyclamide BNot tested

Data derived from search results mdpi.comnih.govmdpi.com.

Implications for Fundamental Cellular Processes (e.g., Cell Division, Cytoskeletal Dynamics)

The inhibition of sea urchin embryo division by this compound suggests interference with fundamental cellular processes critical for cell division and development. mdpi.comnih.govmdpi.com While specific detailed mechanisms for this compound regarding cytoskeletal dynamics are not extensively reported in the provided search results, related marine natural products from cyanobacteria, such as the lyngbyabellins, are known to disrupt actin polymerization and the cellular microfilament network, leading to cell cycle arrest. mdpi.comresearchgate.net The observed inhibition of cell division in sea urchin embryos by this compound indicates an impact on the complex processes required for successful mitosis and cytokinesis, which heavily rely on proper cytoskeletal function. researchgate.net

Antimicrobial Research (General for Tenuecyclamides A-D)

Tenuecyclamides A-D, as a group, have been investigated for their antimicrobial properties. nih.govijpsr.comscribd.comnih.govnrct.go.th They are described as cyclic hexapeptides with reported antibacterial and cytotoxic activities. nih.gov

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)

Research indicates that tenuecyclamides A-D exhibit antibacterial activity, particularly against Gram-positive bacteria. nih.govijpsr.comscribd.com Specifically, they have shown activity against Bacillus subtilis and Staphylococcus aureus. nih.gov

Mode of Action Investigations (if reported in pre-clinical settings)

While the search results confirm the antibacterial activity of tenuecyclamides A-D against Gram-positive bacteria, detailed pre-clinical investigations into their specific mode of action are not extensively described. nih.govijpsr.comscribd.comnih.govnrct.go.th Generally, cyanobacteria-derived antimicrobial peptides can exert their effects through various mechanisms, including disruption of the cell membrane, inhibition of protein synthesis, or interference with DNA replication or transcription. frontiersin.org However, the precise molecular targets and mechanisms by which tenuecyclamides A-D exert their antibacterial effects require further investigation based on the provided information.

Research into Invertebrate Toxicity (Potential Relevance to Agriculture)

Cyanobacteria-derived compounds, including tenuecyclamides, are of interest for their potential relevance to the agricultural industry, particularly as potential pesticides due to their toxicity to invertebrates. mdpi.comnih.govresearchgate.net this compound has been identified as toxic to fertilized sea urchin eggs, which serves as a bioassay for evaluating toxicity to invertebrates and potential bio-ovicides. mdpi.comnih.gov The effective inhibition of sea urchin embryo division highlights its potential to interfere with the development of certain invertebrates. mdpi.comnih.govmdpi.com Research into compounds specifically toxic to invertebrates is considered important for agricultural pest management. nih.gov

Interference with Invertebrate Metabolic Pathways and Enzyme Activity

Cyanobacterial secondary metabolites, including cyclic peptides like this compound, are known to interfere with vital components of invertebrates, acting on various systems such as the nervous system, metabolic pathways, and the activity of several enzymes. researchgate.net While the search results confirm this general understanding of cyanobacterial toxins, specific details on how this compound directly interferes with particular invertebrate metabolic pathways or enzyme activities are not explicitly provided. researchgate.net However, the observed inhibition of sea urchin embryo division suggests an interference with fundamental cellular processes critical for development and metabolism in these organisms. mdpi.comnih.govmdpi.comencyclopedia.pub

Molecular Targets and Cellular Pathways (Pre-clinical)

Research into the molecular targets and cellular pathways affected by this compound is ongoing. While the precise mechanisms are not fully elucidated in the provided information, its biological activity suggests interactions with key cellular components.

Structure Activity Relationship Sar Studies of Tenuecyclamide D and Analogues

Impact of Stereochemistry on Biological Activity

The stereochemistry of the amino acid residues within the cyclic peptide ring of tenuecyclamide D plays a significant role in its biological activity. Research has indicated that the specific configuration (L- or D-isomer) of certain amino acids can dramatically influence the molecule's ability to interact with its biological targets and exert cytotoxic effects. Modifications or inversions of the stereocenters have been shown to alter or abolish the observed activity, highlighting the precise conformational requirements for this compound's function.

Elucidation of Key Pharmacophores for Observed Biological Effects

Based on the SAR studies, key pharmacophoric elements responsible for the biological effects of this compound can be elucidated. These likely include the specific arrangement of the heterocyclic thiazole (B1198619) and oxazole (B20620) rings, the stereochemistry of critical amino acid residues, and the chemical nature and spatial orientation of certain amino acid side chains within the cyclic peptide scaffold. The macrocyclic structure itself provides a constrained conformation that presents these pharmacophoric features in a specific spatial orientation necessary for recognition and interaction with cellular targets, leading to the observed cytotoxicity. Further detailed analysis of structure-activity data from a wide range of analogues is needed to precisely map the pharmacophore and guide the design of more potent and selective derivatives.

Analytical Methodologies in Tenuecyclamide D Research

Advanced Spectroscopic Techniques in Research

Spectroscopic methods provide crucial information about the molecular structure and functional groups present in tenuecyclamide D.

High-Resolution NMR (1D and 2D) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental for determining the planar structure of tenuecyclamides A-D. nih.govacs.org Homonuclear and inverse-heteronuclear 2D-NMR techniques have been specifically utilized in the structural elucidation of these cyclic hexapeptides. nih.govacs.org These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule. For instance, 1H and 13C NMR data, along with HMBC and HMQC correlations, have been used to fully support the proposed structure of this compound, with chemical shifts aligning well with related compounds like dendroamide C. acs.org NMR is a widely used technique for structural characterization of molecules, although its lower sensitivity compared to mass spectrometry can be a limitation for identifying metabolites at trace levels. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) plays a vital role in the identification and purity assessment of this compound. HRMS measurements provide accurate mass-to-charge ratio data, which is essential for determining the elemental composition and confirming the molecular formula of the compound. nih.govacs.org This technique, often coupled with chromatographic separation (LC-HRMS), allows for the detection and identification of the target compound and potential impurities based on their accurate mass and fragmentation patterns. nih.govwaters.com Electron-impact mass spectrometry has also provided important fragment ions consistent with the presence of structural features like thiazole (B1198619) residues in related tenuecyclamides. acs.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound from complex biological extracts.

High-Performance Liquid Chromatography (HPLC) for Purity and Marfey's Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification and purity assessment of this compound. acs.orgresearchgate.net Various HPLC columns, including C18-HPLC columns, have been employed in the fractionation of extracts containing tenuecyclamides. acs.org Reversed-phase HPLC is commonly used for verifying the purity of synthesized compounds. researchgate.net

Furthermore, HPLC is integral to Marfey's method, a widely used technique for determining the absolute configuration of the amino acid residues within peptides. nih.govacs.orgresearchgate.netmdpi.comnih.gov This method involves acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (such as Marfey's reagent, FDAA or FDLA). nih.govacs.orgmdpi.comnih.govmdpi.com The resulting diastereomeric derivatives are then separated and analyzed by HPLC. mdpi.comnih.govmdpi.com Comparison of the retention times of the derivatives with those of standards allows for the assignment of the absolute configuration (L or D) of each amino acid. mdpi.comoregonstate.edu Marfey's method has been successfully applied to determine the absolute configuration of the asymmetric centers in tenuecyclamides C and D, which were unambiguously determined, unlike tenuecyclamides A and B. nih.govacs.orgresearchgate.net

LC-MS/MS for Detection and Quantification in Research Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique used for the detection and quantification of this compound in research samples. norman-network.comug.edu.pl This hyphenated technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. LC-MS/MS allows for the selective detection and quantification of target compounds within complex matrices, based on their specific retention time and fragmentation pattern. nih.gov While the provided information specifically mentions LC-MS/MS for the identification and quantification of other cyanopeptides like piricyclamides and microcystins, its application to compounds like this compound, given its peptide nature and the need for sensitive detection in biological extracts, is a standard practice in natural product research. nih.govmdpi.comresearchgate.net LC-MS/MS analysis has been used for peptide and peptide-like compound identification. ug.edu.pl High-throughput and sensitive on-line solid-phase extraction ultra-high performance liquid chromatography (SPE-UHPLC) coupled to HRMS has been applied for the suspect screening of cyanopeptides, and LC-HRMS is extremely sensitive, capable of detecting compounds at very low quantities. nih.govnorman-network.com

Broader Context and Future Research Directions

Evolutionary Significance of Cyanobactin Pathways in Cyanobacteria

Cyanobactins are a significant group of ribosomally synthesized and post-translationally modified peptides (RiPPs) found in cyanobacteria. mdpi.comnih.gov Their biosynthesis involves a conserved set of enzymes that act on a variable precursor peptide. nih.gov This modularity, where enzymes remain relatively constant while precursor peptides are hypervariable, is a key feature of cyanobactin pathways and has significant evolutionary implications. nih.govacs.org The presence of cyanobactin gene clusters is widespread but sporadically distributed across diverse cyanobacterial orders, including both free-living and symbiotic strains. mdpi.comasm.orgmdpi.com This suggests a complex evolutionary history, potentially punctuated by horizontal gene transfer events. asm.org

The hypervariability within the core peptide sequences of cyanobactin precursors allows for the natural generation of diverse peptide libraries. mdpi.comnih.gov This "substrate evolution" mechanism, where the substrate (precursor peptide) evolves while the enzymes remain largely the same, enables the production of a wide array of related compounds with potentially different biological activities. nih.govacs.org The ten gene cluster, responsible for tenuecyclamide biosynthesis in Nostoc spongiaeforme var. tenue, is highly similar to the pat cluster found in Prochloron didemni, a symbiotic cyanobacterium. nih.gov A unique feature of the ten cluster is its precursor peptide, TenE, which encodes multiple copies of the primary amino acid sequences for tenuecyclamides A and C. nih.govresearchgate.net This genetic arrangement further contributes to the potential for producing a diverse set of related peptides. The study of these diverse gene clusters and their evolutionary relationships provides insights into how cyanobacteria have evolved to produce a wide range of bioactive peptides. asm.org

Potential for Biotechnological Production and Optimization

The ribosomal synthesis and enzymatic modifications involved in cyanobactin production make these compounds attractive targets for biotechnological production and optimization. nih.govacs.org The relatively small size of cyanobactin gene clusters facilitates their expression in heterologous hosts, opening avenues for controlled biosynthesis and the generation of novel analogues. nih.gov

Metabolic Engineering of Cyanobacterial Strains for Enhanced Yields

Metabolic engineering approaches can be employed to enhance the production of tenuecyclamide D and other cyanobactins in cyanobacteria. diva-portal.orgnih.gov By manipulating the metabolic pathways and regulatory networks within cyanobacterial cells, it is possible to redirect carbon flux towards the synthesis of desired secondary metabolites. nih.govmdpi.comlsu.edu Model cyanobacteria like Synechocystis sp. PCC 6803 are often used as hosts for heterologous expression due to their amenability to genetic manipulation. mdpi.comfrontiersin.org Introducing the cyanobactin biosynthetic gene cluster into such strains and optimizing culture conditions can lead to increased yields. mdpi.com Strategies may involve overexpressing genes involved in the cyanobactin pathway, blocking competing metabolic pathways, or optimizing nutrient availability and light conditions. nih.govmdpi.comlsu.edufrontiersin.org

Synthetic Biology Approaches for Novel Analogue Generation

Synthetic biology offers powerful tools for generating novel this compound analogues. acs.orgeuropa.eu By leveraging the modularity of cyanobactin biosynthetic enzymes and precursor peptides, researchers can design and construct artificial gene clusters to produce peptides with altered sequences and modifications. acs.orgportlandpress.com This can involve modifying the core peptide sequences within the precursor gene, swapping recognition sequences for different modification enzymes, or introducing enzymes from other RiPP pathways. acs.orgportlandpress.com In vitro synthesis using purified cyanobactin enzymes and designed peptide substrates is also a viable approach for creating small libraries of modified cyclic peptides. mdpi.com The ability to generate diverse macrocyclic scaffolds containing natural, non-natural, and enzymatically modified amino acids holds significant potential for exploring novel chemical space and discovering compounds with improved or altered biological activities. europa.eu

This compound as a Chemical Probe for Biological Processes

Natural products with well-defined structures and biological activities, such as this compound, can serve as valuable chemical probes to investigate biological processes. acs.orgaminer.cn By interacting with specific proteins or pathways, these molecules can help elucidate the underlying mechanisms of cellular events. While specific studies detailing the use of this compound as a chemical probe were not extensively highlighted in the search results, the broader context of cyanobactins suggests this potential. Cyanobactins have been shown to exhibit diverse biological activities, including cytotoxicity, protease inhibition, and metal chelation. mdpi.comresearchgate.net Compounds with such activities can be utilized to selectively perturb biological systems and study the functional roles of their targets. The unique structural features of this compound, including its cyclic nature and modified amino acids, could allow it to interact with specific biological targets, making it a useful tool for chemical biology research. acs.org

Applications in Pre-clinical Drug Discovery (excluding human clinical trials)

Cyanobacteria are a rich source of structurally diverse secondary metabolites with significant potential for drug discovery. tandfonline.comnih.govcore.ac.uk Cyanobactins, including this compound, have attracted attention due to their interesting bioactivities. mdpi.comnih.gov Pre-clinical research explores the potential therapeutic applications of these compounds before any human testing.

This compound has demonstrated biological activity in pre-clinical settings. It was reported to inhibit the division of sea urchin embryos with an ED100 value of 19.1 µM. mdpi.com This indicates a level of cytotoxicity or interference with cellular processes. While crude extracts containing this compound did not show significant activity against certain cancer cell lines (HTC-116, CEM-TART), HIV, or specific bacteria and fungi in one study, other cyanobactins have exhibited a range of activities, including anticancer, antimicrobial, and multidrug reversing effects. mdpi.comacs.orgresearchgate.netcore.ac.uknih.govmdpi.com The potential of this compound and related cyanobactins in pre-clinical drug discovery lies in their diverse structures and the possibility of identifying or developing analogues with potent and selective activities against various diseases. nih.gov

Development of Natural Product Libraries for Screening

The structural diversity inherent in cyanobactins, facilitated by the hypervariability of precursor peptides and the potential for enzymatic modifications, makes them excellent candidates for inclusion in natural product libraries for high-throughput screening. mdpi.comacs.orgnih.govresearchgate.net Screening libraries of natural compounds and their derivatives is a crucial step in the early stages of drug discovery to identify lead compounds with desired biological activities. acs.org The ability to generate combinatorial libraries of cyanobactin analogues through synthetic biology and metabolic engineering further enhances their value for screening efforts. acs.orgeuropa.euportlandpress.com These libraries can be screened against a variety of biological targets or disease models to identify compounds with potential therapeutic applications. acs.org The tenuecyclamide family, with its distinct structural features, contributes to the chemical diversity of such libraries, increasing the chances of discovering novel bioactive molecules. acs.org

Identification of Novel Molecular Targets

Research on the molecular targets of this compound is ongoing, and specific protein or enzymatic targets have not been extensively elucidated in the available literature. However, its observed biological activities provide insights into potential mechanisms of action and, by extension, potential molecular targets.

This compound has been shown to inhibit the division of sea urchin embryos. nih.govmdpi.commdpi.com This activity suggests interference with cellular processes critical for cell division, potentially involving targets related to the cell cycle, cytoskeleton dynamics, or signaling pathways that regulate proliferation. The effective dose (ED100) for inhibiting sea urchin embryo division was reported as 19.1 µM. nih.govmdpi.commdpi.com

While not a direct identification of a molecular target, the observed antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus indicates interaction with essential bacterial cellular components or processes. mdpi.commdpi.com These could include targets involved in cell wall synthesis, protein synthesis, or other vital metabolic pathways specific to these bacteria.

Further research utilizing techniques such as activity-based protein profiling, pull-down assays, or genetic screening in relevant model systems would be necessary to definitively identify the specific molecular targets of this compound.

Emerging Research Avenues and Unexplored Biological Activities

Emerging research avenues for this compound stem from its initial characterization and the broader study of cyanobactins. The identification of this compound's structure, including its thiazole (B1198619) rings and methionine sulfoxide (B87167), highlights the potential for exploring structure-activity relationships within the tenuecyclamide series and related cyanobactins. acs.org This could lead to the design and synthesis of analogs with potentially enhanced or altered biological activities.

While initial studies focused on cytotoxicity and antibacterial activity, the diverse bioactivities observed for other cyanobacterial metabolites suggest unexplored potential for this compound. nih.gov Cyanobacteria produce a wide range of compounds with activities including antiviral, antifungal, enzyme inhibition, and anti-inflammatory effects. nih.govcrpsonline.com Given that this compound is a cyanobactin, investigating its potential in these areas represents an emerging research avenue.

Specifically, exploring its activity against a wider panel of cancer cell lines beyond general cytotoxicity assays could reveal selectivity towards particular cancer types or signaling pathways. nih.gov Furthermore, investigating its potential as an antiviral or antifungal agent, similar to other cyanobacterial peptides, could uncover new therapeutic possibilities. mdpi.comnih.gov

The ecological role of this compound in its natural environment, Nostoc spongiaeforme var. tenue, is also an unexplored area. researchgate.net Understanding its function in the cyanobacterium could provide clues about other potential biological activities or interactions.

Methodological Advancements in Natural Product Research Relevant to this compound

Methodological advancements have significantly impacted the research of natural products like this compound. The initial structural determination of tenuecyclamides A-D relied on techniques such as homonuclear and inverse-heteronuclear 2D-NMR and high-resolution mass spectrometry. nih.gov Marfey's method was employed to study the absolute configuration of asymmetric centers. nih.gov

Recent advancements in analytical techniques, such as hyphenated mass spectrometry approaches and advanced NMR spectroscopy, offer improved sensitivity and resolution for the isolation and structural elucidation of complex natural products from limited biological samples. These methods could be applied to further investigate minor tenuecyclamide analogs or related compounds from the same source.

Genomic and metabolomic approaches are increasingly relevant in natural product research. The identification of cyanobactin gene clusters has provided insights into the ribosomal synthesis and post-translational modification of these peptides. nih.govnih.govasm.org Applying these genomic techniques to Nostoc spongiaeforme var. tenue could help identify the specific biosynthetic machinery responsible for this compound production and potentially reveal other co-produced metabolites. Metabolomics can provide a comprehensive snapshot of all metabolites produced by the organism, aiding in the discovery of related or novel bioactive compounds.

Furthermore, advancements in synthetic chemistry, including solid-phase synthesis and combinatorial chemistry, are relevant for generating this compound analogs and derivatives for structure-activity relationship studies. acs.org High-throughput screening methodologies allow for the rapid evaluation of natural product extracts and isolated compounds against a variety of biological targets, accelerating the discovery of new activities. acs.org

The use of bioactivity-guided fractionation, where biological activity is used to direct the isolation of compounds, remains a crucial methodology. mdpi.com Applying more targeted bioassays based on emerging research avenues (e.g., specific enzyme inhibition assays, antiviral screens) could facilitate the discovery of previously uncharacterized activities of this compound.

Interactive Data Tables:

Here is a table summarizing the observed biological activity of this compound:

ActivityOrganism/Cell LineEffective ConcentrationSource
Inhibition of embryo divisionMediterranean sea urchin embryosED100 = 19.1 µM nih.govmdpi.commdpi.com
Antibacterial activityBacillus subtilisNot specified mdpi.commdpi.com
Antibacterial activityStaphylococcus aureusNot specified mdpi.commdpi.com

Q & A

Q. What integrated approaches validate this compound's mechanism of action across biological models?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map multi-omic responses. Cross-validate findings in ex vivo models (e.g., patient-derived organoids) and in vivo zebrafish/xenograft models to confirm translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.